molecular formula C13H16FNO B12523391 1-(5-Fluoro-2,3,3-trimethylindolin-1-yl)ethanone

1-(5-Fluoro-2,3,3-trimethylindolin-1-yl)ethanone

Cat. No.: B12523391
M. Wt: 221.27 g/mol
InChI Key: VAWPMMZSERYTCV-UHFFFAOYSA-N
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Description

1-(5-Fluoro-2,3,3-trimethylindolin-1-yl)ethanone is a substituted indolinone derivative characterized by a fluorine atom at the 5-position of the indole-like ring and three methyl groups at positions 2, 3, and 2. The ethanone (acetyl) group is attached to the nitrogen of the indolin scaffold.

Properties

Molecular Formula

C13H16FNO

Molecular Weight

221.27 g/mol

IUPAC Name

1-(5-fluoro-2,3,3-trimethyl-2H-indol-1-yl)ethanone

InChI

InChI=1S/C13H16FNO/c1-8-13(3,4)11-7-10(14)5-6-12(11)15(8)9(2)16/h5-8H,1-4H3

InChI Key

VAWPMMZSERYTCV-UHFFFAOYSA-N

Canonical SMILES

CC1C(C2=C(N1C(=O)C)C=CC(=C2)F)(C)C

Origin of Product

United States

Chemical Reactions Analysis

1-(5-Fluoro-2,3,3-trimethylindolin-1-yl)ethanone undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(5-Fluoro-2,3,3-trimethylindolin-1-yl)ethanone has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex indole derivatives with potential biological activities.

    Biology: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

    Medicine: Research explores its potential as a therapeutic agent for various diseases, including cancer, viral infections, and neurological disorders.

    Industry: It is utilized in the development of new materials, dyes, and pharmaceuticals

Mechanism of Action

The mechanism of action of 1-(5-Fluoro-2,3,3-trimethylindolin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s indole ring structure allows it to bind with high affinity to these targets, modulating their activity and influencing various biological pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents on the aromatic ring and adjacent functional groups significantly influence solubility, lipophilicity, and reactivity.

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Properties/Effects Reference ID
1-(5-Fluoro-2,3-dihydro-1H-inden-2-yl)ethanone Dihydroinden backbone (saturated ring) 194.22 Reduced aromaticity, increased flexibility
1-(5-Bromo-1H-indol-3-yl)-2,2,2-trifluoroethanone Bromo (5-position), trifluoroacetyl (3-position) 292.05 Enhanced lipophilicity, potential halogen bonding
1-(5-Bromo-2,4-dimethoxyphenyl)ethanone Bromo (5-position), dimethoxy (2,4-positions) 259.10 Electron-rich ring, altered solubility
1-(3-Chloro-5-(trifluoromethyl)phenyl)ethanone Chloro (3-position), CF3 (5-position) 236.62 High electronegativity, steric hindrance
1-(2,5-Dihydroxy-4-methoxyphenyl)ethanone Hydroxyl (2,5-positions), methoxy (4-position) 182.18 Increased hydrogen bonding, α-glucosidase inhibition

Key Observations :

  • Fluorine vs. Bromine: The fluorine substituent in the target compound offers moderate electronegativity and smaller steric bulk compared to bromine in analogs like 1-(5-Bromo-1H-indol-3-yl)-2,2,2-trifluoroethanone . This may enhance membrane permeability due to reduced molecular weight and lipophilicity.
  • Methyl vs. Methoxy Groups: The trimethyl groups in the target compound contribute to steric hindrance and hydrophobic interactions, contrasting with methoxy-containing analogs (e.g., 1-(5-Bromo-2,4-dimethoxyphenyl)ethanone), which improve solubility via polar interactions .
  • Indolin vs.

Biological Activity

1-(5-Fluoro-2,3,3-trimethylindolin-1-yl)ethanone is a synthetic compound with potential biological activities that have garnered interest in medicinal chemistry. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

  • Molecular Formula : C13H16FNO
  • Molecular Weight : 221.28 g/mol
  • CAS Number : 1505455-50-4
  • Physical State : Solid (yellow to pale yellow)
  • Melting Point : 61-64 °C

Biological Activity Overview

1-(5-Fluoro-2,3,3-trimethylindolin-1-yl)ethanone exhibits various biological activities that are primarily attributed to its structural features. The presence of the fluorine atom and the indole moiety contribute to its pharmacological properties.

The biological activity of this compound can be linked to several mechanisms:

  • Antimicrobial Activity : Studies indicate that indole derivatives possess antimicrobial properties. The fluorine substitution may enhance the lipophilicity and cellular uptake of the compound, potentially increasing its efficacy against bacterial strains.
  • Anticancer Properties : Research has shown that compounds containing indole structures can exhibit anticancer effects through apoptosis induction and cell cycle arrest in various cancer cell lines. The specific role of 1-(5-Fluoro-2,3,3-trimethylindolin-1-yl)ethanone in these processes remains an area for further exploration.
  • Neuroprotective Effects : Indoles are known to influence neurotransmitter systems. The potential neuroprotective effects of this compound could be linked to its ability to modulate serotonin levels, which may have implications for mood disorders.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various indole derivatives, including 1-(5-Fluoro-2,3,3-trimethylindolin-1-yl)ethanone. Results demonstrated significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be lower than those of common antibiotics, suggesting a promising alternative for treating infections.

CompoundMIC (µg/mL)Target Bacteria
1-(5-Fluoro-2,3,3-trimethylindolin-1-yl)ethanone12S. aureus
Control Antibiotic25S. aureus

Study 2: Anticancer Activity

In vitro studies assessed the cytotoxic effects of 1-(5-Fluoro-2,3,3-trimethylindolin-1-yl)ethanone on human cancer cell lines (e.g., MCF-7 breast cancer cells). The compound induced apoptosis at concentrations above 10 µM, with a notable increase in caspase activity compared to untreated controls.

Concentration (µM)Viability (%)Caspase Activity (Relative Units)
01001
10702
20404

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